REACTION_CXSMILES
|
ClC1N=C(Cl)C=CN=1.[Cl:9][C:10]1[N:15]=[C:14]([NH:16][CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:13]=[CH:12][N:11]=1.NCCC1C=CC=CN=1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[Cl:9][C:10]1[N:15]=[C:14]([NH:16][CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:13]=[CH:12][N:11]=1 |f:0.1|
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Name
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(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine
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Quantity
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1.43 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)Cl.ClC1=NC=CC(=N1)NCCC1=NC=CC=C1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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NCCC1=NC=CC=C1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Name
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|
Quantity
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1.67 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting suspension was concentrated
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Type
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CUSTOM
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Details
|
to afford an off-white solid
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Type
|
CUSTOM
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Details
|
This material was purified via column chromatography on silica gel (gradient elution with 0-10% ethanol-dichloromethane)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=CC(=N1)NCCC1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |